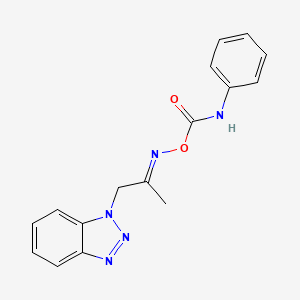

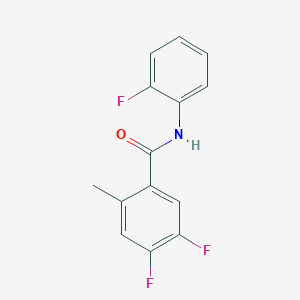

1-(1H-1,2,3-benzotriazol-1-yl)acetone O-(anilinocarbonyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 1-(1H-1,2,3-benzotriazol-1-yl)acetone O-(anilinocarbonyl)oxime often involves oxidative Pd-catalyzed cyclization and alkoxycarbonylation of alkynyl precursors. For instance, a related process involves the direct synthesis of 1-(alkoxycarbonyl)methylene-1,3-dihydroisobenzofurans and 4-(alkoxycarbonyl)benzo[c]pyrans through such mechanisms, indicating the complex nature and the need for precise conditions in the synthesis of these compounds (Bacchi et al., 2004).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using techniques like NMR, IR, and sometimes X-ray crystallography. For example, the structure of 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate was confirmed through 1H-NMR, 13C-NMR, and IR, highlighting the importance of these analytical methods in understanding the molecular structure of complex organic compounds (Zhao et al., 2011).

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Benzotriazole derivatives are pivotal in organic synthesis, offering pathways to heterocyclic compounds and facilitating complex rearrangements. For instance, the rearrangement of N-oxyenamines and related reactions involving benzotriazole derivatives illustrates the compound's utility in synthesizing imidazoles and oxazoles, showcasing its versatility in organic transformations (Tabolin & Ioffe, 2014). Furthermore, oxime esters, akin to the anilinocarbonyl oxime moiety, act as acylating agents in the aminolysis reaction, enabling the chemoselective preparation of amides from amino alcohols, highlighting their role in selective organic synthesis (Fernández, Menéndez, & Gotor, 1991).

Bioconjugation Techniques

Oximes and hydrazones formation is crucial in bioconjugation, providing a versatile strategy for biomolecule modification. This reaction is employed across diverse fields, including polymer chemistry and chemical biology, due to its simplicity and efficiency. The use of oxime formation in water at neutral pH, facilitated by novel catalysts, underscores the method's adaptability and potential for bioconjugation applications (Larsen et al., 2014).

Materials Science and Photostabilization

Benzotriazole derivatives serve as copolymerizable UV light stabilizers, offering protection for materials against UV radiation. The synthesis of novel UV-light stabilizers that can be incorporated into engineering plastics demonstrates the potential of these compounds in enhancing material lifespans and performance (Kuila et al., 1999). This application is particularly relevant for materials exposed to harsh environmental conditions, where UV degradation is a concern.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[(E)-1-(benzotriazol-1-yl)propan-2-ylideneamino] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-12(11-21-15-10-6-5-9-14(15)18-20-21)19-23-16(22)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,22)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUDVIUOUTVBNL-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)NC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)NC1=CC=CC=C1)/CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557303.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)

![(1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5557319.png)

![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)

![N-[4-(aminosulfonyl)phenyl]nicotinamide](/img/structure/B5557353.png)

![1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)

![5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)

![methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5557387.png)

![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)